3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1146080-58-1
VCID: VC3254001
InChI: InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-6-7-16(15-23)27-18-9-5-4-8-17(18)19(24)22-11-13-26-14-12-22/h4-5,8-9,16H,6-7,10-15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3
Molecular Formula: C21H30N2O5
Molecular Weight: 390.5 g/mol

3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1146080-58-1

Cat. No.: VC3254001

Molecular Formula: C21H30N2O5

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester - 1146080-58-1

Specification

CAS No. 1146080-58-1
Molecular Formula C21H30N2O5
Molecular Weight 390.5 g/mol
IUPAC Name tert-butyl 3-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Standard InChI InChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-6-7-16(15-23)27-18-9-5-4-8-17(18)19(24)22-11-13-26-14-12-22/h4-5,8-9,16H,6-7,10-15H2,1-3H3
Standard InChI Key KSWCMTWQECVWTI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3

Introduction

Chemical Identity and Structure

Molecular Identification

3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is a well-defined chemical entity with specific identifiers that distinguish it from other related compounds. The compound is characterized by the following identification parameters:

ParameterValue
CAS Number1146080-58-1
Molecular FormulaC21H30N2O5
Molecular Weight390.5 g/mol
IUPAC Nametert-butyl 3-[2-(morpholine-4-carbonyl)phenoxy]piperidine-1-carboxylate
Standard InChIInChI=1S/C21H30N2O5/c1-21(2,3)28-20(25)23-10-6-7-16(15-23)27-18-9-5-4-8-17(18)19(24)22-11-13-26-14-12-22/h4-5,8-9,16H,6-7,10-15H2,1-3H3
Standard InChIKeyKSWCMTWQECVWTI-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC=C2C(=O)N3CCOCC3
PubChem Compound ID45786574

The molecular structure contains several key functional groups that contribute to its chemical behavior and potential biological activity.

Structural Characteristics

The compound features a complex structure with multiple functional groups arranged in a specific spatial configuration. Key structural elements include:

  • A piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at position 1

  • A phenoxy linkage at position 3 of the piperidine ring

  • A morpholine-4-carbonyl group at position 2 of the phenyl ring

This architectural arrangement creates a molecule with specific electronic and steric properties that influence its reactivity patterns and interaction capabilities with biological systems.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound is governed by its functional groups:

  • The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen and can be cleaved under acidic conditions

  • The morpholine group can participate in various reactions typical of tertiary amines

  • The carbonyl group adjacent to the morpholine ring is susceptible to nucleophilic attack

  • The phenoxy linkage provides stability and serves as a spacer between the piperidine and the morpholine-carbonyl moieties

These reactive sites make the compound versatile for further synthetic modifications, particularly in medicinal chemistry applications.

Synthesis and Preparation Methods

Purification Techniques

Purification of 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester typically employs standard techniques in organic chemistry:

  • Column chromatography using appropriate solvent systems

  • Recrystallization from suitable solvent combinations

  • Preparative HPLC for final purification when high purity is required

These purification methods ensure that the compound meets the required purity standards (typically ≥95%) for research applications .

Biological Activity and Applications

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Last Updated
ChemenuCM163861tert-butyl 3-(2-(morpholine-4-carbonyl)phenoxy)piperidine-1-carboxylate 95%1g$5132021-12-16
CrysdotCD113468623-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester 95+%1g$5442021-12-16

The price point (>$500 per gram) positions this compound as a specialty research chemical rather than a bulk industrial compound .

Comparative Analysis with Structural Analogs

Positional Isomers

Structural analogs of 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester with variations in substituent positions demonstrate how small structural changes can impact properties and potential applications. Key analogs include:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester1146080-58-1C21H30N2O5390.5 g/molReference compound
4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester1146080-02-5C21H30N2O5390.5 g/molSubstituent at position 4 of piperidine ring
3-[4-(Morpholine-4-carbonyl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester1146080-07-0C22H32N2O5404.5 g/molAdditional methyl spacer and carbonyl at position 4 of phenyl ring

These structural variations can significantly affect physicochemical properties, binding affinities, and biological activities, highlighting the importance of precise structural control in medicinal chemistry.

Functional Group Modifications

The presence of multiple functional groups in 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester allows for various modifications that can fine-tune its properties:

  • Replacement of the tert-butyloxycarbonyl (Boc) group with other protecting groups

  • Substitution of the morpholine ring with other heterocycles

  • Modification of the phenoxy linkage

  • Introduction of additional substituents on the phenyl ring

These modifications create a chemical space around the core structure that can be explored for specific applications and structure-activity relationships .

Research Findings and Future Directions

Future Research Opportunities

Several promising avenues for future research involving 3-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester can be identified:

  • Detailed structure-activity relationship studies to determine the impact of structural variations on biological activity

  • Exploration of its potential as a scaffold for developing more targeted therapeutic agents

  • Investigation of its binding properties with specific biological targets

  • Development of more efficient synthetic routes to facilitate larger-scale production

  • Comprehensive physicochemical characterization to better understand its properties and behavior in biological systems

The compound's complex structure with multiple functional groups makes it an interesting candidate for further exploration in medicinal chemistry and related fields .

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